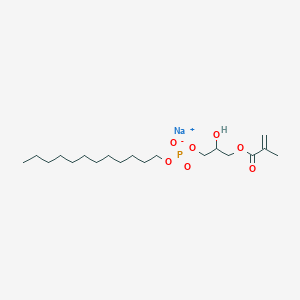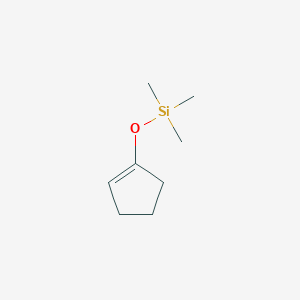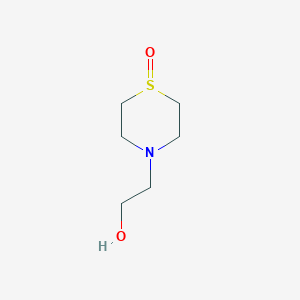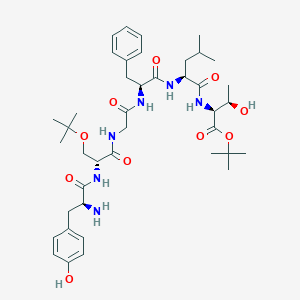
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl), commonly known as TSGP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSGP is a complex peptide consisting of six amino acids and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of TSGP is not well understood. However, studies have suggested that TSGP may exert its effects by disrupting the cell membrane of microorganisms and cancer cells. TSGP has also been shown to interact with various enzymes and proteins, leading to the inhibition of their activity.
Biochemische Und Physiologische Effekte
TSGP has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that TSGP can inhibit the growth of microorganisms and cancer cells, induce apoptosis, and modulate the immune system. TSGP has also been shown to exhibit anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TSGP in lab experiments is its stability and ease of synthesis. TSGP can be synthesized using various methods and is relatively stable, making it a suitable candidate for various experiments. However, one of the limitations of using TSGP is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
TSGP has shown significant potential in various areas of scientific research. In the future, further studies are required to understand the mechanism of action of TSGP and its potential applications in drug discovery and cancer therapy. Future studies should also focus on optimizing the synthesis method of TSGP to reduce its cost and improve its stability. Additionally, further studies are required to investigate the potential applications of TSGP in other areas of scientific research, such as immunology and neuroscience.
Conclusion:
In conclusion, TSGP is a synthetic peptide that has shown significant potential in various areas of scientific research. TSGP can be synthesized using various methods and exhibits antimicrobial, antifungal, and anticancer properties. TSGP has also been shown to modulate the immune system and exhibit anti-inflammatory properties. Although further studies are required to understand the mechanism of action of TSGP fully, it is a promising candidate for drug discovery and cancer therapy.
Synthesemethoden
The synthesis of TSGP involves the coupling of six amino acids, namely tyrosine, serine, glycine, phenylalanine, leucine, and threonine. The coupling of these amino acids is carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide chain is synthesized on a solid support, whereas, in SPPS, the peptide chain is synthesized in solution. After the coupling of the amino acids, the peptide is deprotected and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
TSGP has shown potential applications in various areas of scientific research. One of the primary applications of TSGP is in the field of drug discovery. TSGP has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. TSGP has also been studied for its potential applications in cancer treatment. Studies have shown that TSGP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
111035-57-5 |
|---|---|
Produktname |
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Molekularformel |
C41H62N6O10 |
Molekulargewicht |
799 g/mol |
IUPAC-Name |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C41H62N6O10/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)57-41(7,8)9)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-56-40(4,5)6)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 |
InChI-Schlüssel |
VPPAQLDQAXBBTE-GQAKXHIGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Andere CAS-Nummern |
111035-57-5 |
Sequenz |
YXGFLT |
Synonyme |
(Ser(2)(O-tert-butyl)-Leu(5))enkephalyl-Thr(6)(O-tert-butyl) BUBU Leu(5)-enkephalin, Ser(2)(O-tert-butyl)-Thr(6)(O-tert-butyl) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr(O-tert-Bu) tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



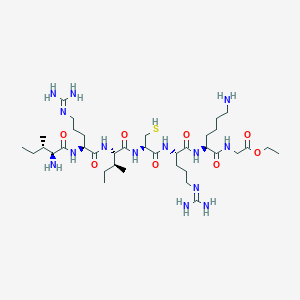
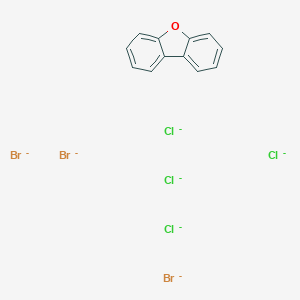
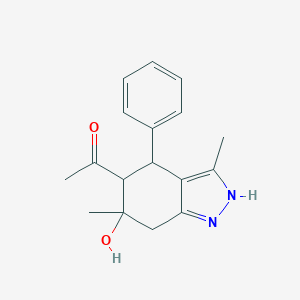
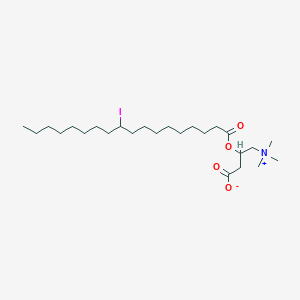
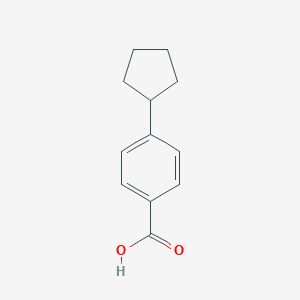
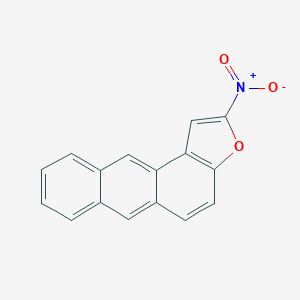
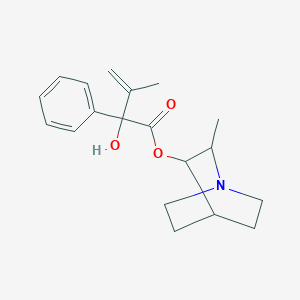
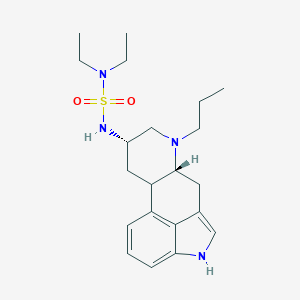
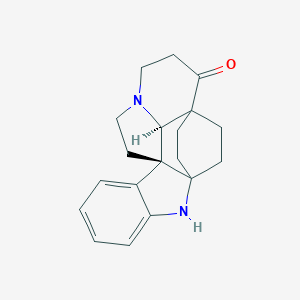
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
